Methyldioctyldecylammonium
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Overview
Description
Methyldioctyldecylammonium is a quaternary ammonium compound known for its surfactant properties. It is characterized by a nitrogen atom bonded to three alkyl groups: two octyl groups and one decyl group. This structure imparts the compound with significant hydrophobic and hydrophilic properties, making it useful in various applications, particularly as a surfactant and disinfectant.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyldioctyldecylammonium can be synthesized through a quaternization reaction. This involves the reaction of a tertiary amine with an alkyl halide. For instance, the reaction of dimethyldioctylamine with decyl bromide in the presence of a suitable solvent like acetonitrile can yield this compound bromide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of phase transfer catalysts can enhance the reaction rate and efficiency, making the process more economical and scalable.
Chemical Reactions Analysis
Types of Reactions
Methyldioctyldecylammonium primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include aqueous or alcoholic solvents and moderate temperatures.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the alkyl chains of this compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the compound under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while oxidation reactions can produce carboxylic acids.
Scientific Research Applications
Methyldioctyldecylammonium has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst to facilitate reactions between compounds in different phases.
Biology: The compound is employed in cell lysis buffers for the extraction of cellular components.
Medicine: It serves as an antimicrobial agent in disinfectants and antiseptics.
Industry: this compound is used in the formulation of detergents, fabric softeners, and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of methyldioctyldecylammonium involves its interaction with the phospholipid bilayer of microbial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. This action is primarily due to the hydrophobic interactions between the alkyl chains of the compound and the lipid bilayer, causing increased permeability and leakage of cellular contents.
Comparison with Similar Compounds
Similar Compounds
Dimethyldioctadecylammonium chloride: This compound has longer alkyl chains compared to methyldioctyldecylammonium, resulting in different surfactant properties.
Didecyldimethylammonium chloride: This compound has shorter alkyl chains and is commonly used as a disinfectant and antiseptic.
Cetyl trimethylammonium bromide: Known for its use in molecular biology, particularly in the extraction of DNA.
Uniqueness
This compound stands out due to its balanced hydrophobic and hydrophilic properties, making it versatile in various applications. Its specific alkyl chain length provides an optimal balance between solubility and surfactant efficiency, which is not always achievable with other similar compounds.
Properties
IUPAC Name |
decyl-methyl-dioctylazanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H58N/c1-5-8-11-14-17-18-21-24-27-28(4,25-22-19-15-12-9-6-2)26-23-20-16-13-10-7-3/h5-27H2,1-4H3/q+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVITHSYTOYWNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H58N+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
776246-14-1 |
Source
|
Record name | Methyldioctyldecylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0776246141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYLDIOCTYLDECYLAMMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L57VTQ66BY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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